Octadeca-2,4,6,8,10,12,14,16-octaene
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Overview
Description
Octadeca-2,4,6,8,10,12,14,16-octaene: is an organic compound with the molecular formula C18H22 . It is characterized by a long carbon chain with alternating double bonds, making it a polyunsaturated hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,4,6,8,10,12,14,16-octaene typically involves the polymerization of smaller unsaturated hydrocarbons. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of saturated hydrocarbons. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form multiple double bonds along the carbon chain .
Chemical Reactions Analysis
Types of Reactions
Octadeca-2,4,6,8,10,12,14,16-octaene undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate (KMnO4) to form epoxides or diols.
Reduction: Can be hydrogenated using catalysts like palladium on carbon (Pd/C) to form saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine (Br2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Octadeca-2,4,6,8,10,12,14,16-octaene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyunsaturated hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty polymers and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of octadeca-2,4,6,8,10,12,14,16-octaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, including lipid metabolism and signal transduction. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,12-dienoic acid: A polyunsaturated fatty acid with two double bonds.
Octadeca-9,12,15-trienoic acid: A polyunsaturated fatty acid with three double bonds.
Hexadeca-2,4,6,8,10,12,14-heptaene: A similar polyunsaturated hydrocarbon with a shorter carbon chain.
Uniqueness
Octadeca-2,4,6,8,10,12,14,16-octaene is unique due to its extensive conjugation of double bonds, which imparts distinct chemical and physical properties.
Properties
CAS No. |
2423-80-5 |
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Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
octadeca-2,4,6,8,10,12,14,16-octaene |
InChI |
InChI=1S/C18H22/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H,1-2H3 |
InChI Key |
RMHCROTYVYCUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC=CC=CC=CC=CC=CC |
Origin of Product |
United States |
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